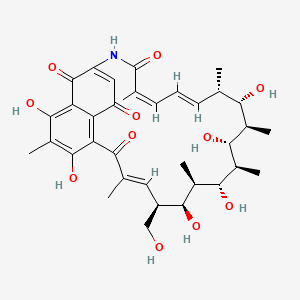
Rifamycin W
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin W is a lactam and an azamacrocycle.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Rifamycin W serves as a precursor in the synthesis of rifampicin, a well-known antibiotic effective against a range of bacterial pathogens, including Mycobacterium tuberculosis. Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 5 µg/mL |
| Compound 2 | Staphylococcus aureus | 40 µg/mL |
| Compound 3 | Staphylococcus aureus | 0.5 µg/mL |
In a study involving the mutant strain Amycolatopsis mediterranei S699 Δrif-orf5, several new analogues of this compound were synthesized and characterized, revealing their antibacterial properties against Staphylococcus aureus .
Anticancer Potential
Emerging research indicates that this compound and its derivatives may possess anticancer properties. Compounds derived from this compound have shown moderate antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colorectal cancer).
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Half Maximal Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 1 | HeLa | ~50 µM |
| Compound 3 | Caco-2 | ~50 µM |
These findings suggest that certain modifications to the this compound structure can enhance its efficacy against cancer cells, making it a candidate for further investigation in cancer therapy .
Neurodegenerative Disease Prevention
Rifampicin, closely related to this compound, has been studied for its potential role in preventing neurodegenerative diseases such as Alzheimer's disease. Research has shown that rifampicin can inhibit the formation of amyloid-β oligomers and tau hyperphosphorylation in animal models.
In studies involving APP OSK mice, oral administration of rifampicin resulted in reduced accumulation of amyloid-β oligomers and improved cognitive function . This suggests that compounds derived from this compound could be explored for their neuroprotective effects.
Propiedades
Fórmula molecular |
C35H45NO11 |
|---|---|
Peso molecular |
655.7 g/mol |
Nombre IUPAC |
(7E,9R,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |
InChI |
InChI=1S/C35H45NO11/c1-14-9-8-10-15(2)35(47)36-22-12-23(38)24-25(32(44)20(7)33(45)26(24)34(22)46)28(40)16(3)11-21(13-37)31(43)19(6)30(42)18(5)29(41)17(4)27(14)39/h8-12,14,17-19,21,27,29-31,37,39,41-45H,13H2,1-7H3,(H,36,47)/b9-8+,15-10-,16-11+/t14-,17+,18+,19-,21+,27-,29+,30-,31+/m0/s1 |
Clave InChI |
PHKOJKSYBBXXED-OCENJLCRSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)CO)/C)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















